N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride
Description
This compound is a synthetic small molecule featuring a benzothiazole core substituted with an ethoxy group at the 6-position, a morpholinopropyl amine moiety, and an isoxazole-5-carboxamide group. Its molecular formula is C₂₃H₂₇N₅O₄S·HCl (calculated molecular weight: 523.61 g/mol based on analogous structures) . The ethoxybenzothiazole scaffold is known for its role in modulating kinase activity and cellular permeability, while the morpholine group enhances solubility and pharmacokinetic properties. The hydrochloride salt form improves stability and bioavailability.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S.ClH/c1-2-27-15-4-5-16-18(14-15)29-20(22-16)24(19(25)17-6-7-21-28-17)9-3-8-23-10-12-26-13-11-23;/h4-7,14H,2-3,8-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVROMADEJKRIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC=NO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride typically involves multiple steps:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Introduction of the benzo[d]thiazole moiety: This step involves the reaction of the isoxazole intermediate with a benzo[d]thiazole derivative under appropriate conditions.
Attachment of the morpholinopropyl group: This is usually done through a nucleophilic substitution reaction where the isoxazole-benzo[d]thiazole intermediate reacts with a morpholinopropyl halide.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoxazole or benzo[d]thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or tool for studying biological processes.
Medicine: It could be investigated for its pharmacological properties, such as potential therapeutic effects or as a lead compound for drug development.
Industry: The compound might find applications in materials science, such as in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
Below is a comparative analysis of the target compound with two structurally related molecules from the provided evidence:
Functional and Pharmacological Differences
Electron-Deficient vs. Electron-Rich Cores: The target compound’s isoxazole ring is electron-deficient, favoring interactions with nucleophilic residues in enzyme active sites. The 5-nitrofuran derivative () contains a nitro group, which may confer redox activity or antimicrobial properties, common in nitrofuran antibiotics .
Solubility and Bioavailability: The morpholinopropyl group in both the target compound and the nitrofuran derivative enhances water solubility compared to the sulfamoylphenyl group in Compound 7, which may increase plasma protein binding .
Synthetic Accessibility :
- Compound 7’s synthesis requires a multi-step thioacetamide coupling (78% yield), whereas the target compound’s isoxazole-5-carboxamide linkage likely involves simpler carbodiimide-mediated amidation .
Biological Activity
N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C₁₈H₂₃ClN₄O₃S
- Molecular Weight : 396.91 g/mol
- CAS Number : 1216568-95-4
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Benzothiazole derivatives often act as enzyme inhibitors or modulators of cellular pathways. The specific mechanisms may include:
- Inhibition of Cancer Cell Proliferation : The compound has shown cytotoxic effects against multiple cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Antimicrobial Activity : Exhibits inhibitory effects on bacterial growth, particularly against strains such as Staphylococcus aureus.
Anticancer Activity
A series of studies have evaluated the cytotoxic effects of benzothiazole derivatives, including our compound, against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), MCF7-MDR (breast cancer), and HT1080 (fibrosarcoma).
- Results : Significant cytotoxicity was observed, with IC₅₀ values indicating effective concentrations necessary to inhibit cell viability. For instance, compounds structurally similar to N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole have shown IC₅₀ values ranging from 10 μM to 50 μM in different studies .
Antimicrobial Activity
The compound's antimicrobial properties were assessed through minimum inhibitory concentration (MIC) tests:
- Bacterial Strains : Staphylococcus aureus and various fungi.
- Findings : The compound demonstrated moderate antibacterial activity with MIC values typically around 50 μg/mL, suggesting potential for development as an antimicrobial agent .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Weight | IC₅₀ (μM) | Antimicrobial Activity |
|---|---|---|---|
| N-(6-Ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole | 396.91 | 20 | Moderate |
| N-(6-Ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide | 350.43 | 15 | Strong |
| N-(6-Ethoxybenzo[d]thiazol-2-yl)benzamide | 370.45 | 30 | Weak |
Case Studies
- Cytotoxicity Assessment : A study conducted by researchers synthesized a series of benzothiazole derivatives and evaluated their cytotoxicity against A549 and MCF7-MDR cell lines. The results indicated that the derivatives exhibited varying degrees of cytotoxicity, with some compounds showing significant promise for further development as anticancer agents .
- Antimicrobial Efficacy : Another study focused on evaluating the antimicrobial properties of benzothiazole derivatives against common pathogens. The findings revealed that several compounds, including those similar to our target compound, exhibited effective growth inhibition against Staphylococcus aureus and certain fungi .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
